(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Description

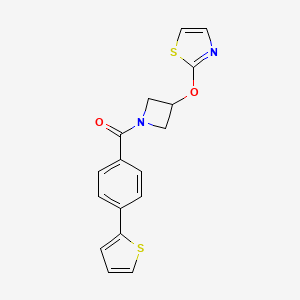

The compound (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone features a unique hybrid structure combining a four-membered azetidine ring, a thiazole moiety, and a phenyl group substituted with a thiophene.

Properties

IUPAC Name |

[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S2/c20-16(19-10-14(11-19)21-17-18-7-9-23-17)13-5-3-12(4-6-13)15-2-1-8-22-15/h1-9,14H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWUWKYRFXZPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a synthetic organic molecule characterized by its unique structural features, including a thiazole ring, an azetidine moiety, and a thiophene group. The combination of these functional groups suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The structure of the compound can be depicted as follows:

This compound features:

- Thiazole Ring : Known for its role in various pharmacological activities.

- Azetidine Moiety : Contributes to the compound's reactivity and biological interactions.

- Thiophene Group : Enhances the electronic properties and potential binding interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be inferred from its structural components. Compounds with similar structures have shown various activities, including:

- Antimicrobial Properties : Thiazole derivatives are often associated with antimicrobial activity. For instance, studies have demonstrated that thiazole-based compounds exhibit significant activity against various bacterial strains and fungi, including Candida albicans and Candida parapsilosis .

- Anticancer Potential : Thiophene-containing compounds have been reported to possess anticancer properties. The structural diversity provided by the azetidine and thiophene rings may enhance the compound's efficacy against cancer cells.

- Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit 14α-demethylase, an enzyme critical for fungal sterol biosynthesis .

Case Study 1: Antifungal Activity

A recent study investigated a series of thiazole derivatives for their antifungal activity against Candida species. Among these, derivatives similar to our compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole . This suggests that this compound could also exhibit significant antifungal properties.

Case Study 2: Anticancer Activity

Research into thiazole-containing compounds has revealed their potential as anticancer agents. A derivative with structural similarities to our compound was found to induce apoptosis in cancer cell lines, indicating that the thiazole moiety plays a crucial role in mediating cytotoxic effects .

The mechanisms through which (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yloxy)phenyl)methanone exerts its biological effects may involve:

- Enzyme Interaction : Binding to enzymes such as 14α-demethylase could disrupt metabolic processes in fungi.

- Cell Membrane Disruption : Compounds with thiophene groups may integrate into cellular membranes, leading to increased permeability and cell death.

Comparative Analysis

To better understand the potential of (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yloxy)phenyl)methanone, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Chlorobenzothiazole | Contains thiazole ring | Antimicrobial, Anticancer |

| Azetidine Derivative | Azetidine ring structure | Various therapeutic potentials |

| Thiophene-based Compound | Thiophene ring | Electronic applications |

This comparison highlights how the unique combination of functional groups in our compound may enhance its biological efficacy compared to other similar compounds.

Comparison with Similar Compounds

Core Structure Analogs

The following analogs share the azetidin-1-yl methanone core but differ in substituents on the phenyl ring:

Key Observations :

- Lipophilicity : The thiophene substituent (logP ≈ 3.5 estimated) offers balanced hydrophobicity, whereas CF₃/OCF₃ groups (logP ≈ 4.0–4.5) may improve membrane permeability but risk off-target interactions.

- Synthetic Accessibility : The target compound’s thiophene moiety requires Suzuki-Miyaura coupling , whereas CF₃/OCF₃ analogs involve halogen exchange or nucleophilic substitution .

Bioactive Thiazole/Thiophene Hybrids

Compounds with overlapping moieties highlight structure-activity trends:

- (1-(4-Fluorophenyl)-1H-indol-5-yl)(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone : Incorporates a piperazine-thiazole unit, showing promise in pain management and metabolic disorders. The azetidine-piperazine linkage may enhance CNS penetration compared to the target compound’s simpler structure.

- (1-Benzyl-1H-indol-3-yl)(thiazol-2-yl)methanone : Replaces azetidine with an indole scaffold, demonstrating moderate antitumor activity (42–82% yields in synthesis). The indole-thiazole combination suggests synergistic π-stacking and hydrogen-bonding capabilities.

- 2-Amino-4-arylthiazol-5-ylnaphthalen-1-yl methanone derivatives : Exhibit broad-spectrum bioactivity due to planar naphthalene-thiazole systems, contrasting with the target compound’s non-planar azetidine ring.

Thiadiazole and Benzimidazole Derivatives

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Shows insecticidal and fungicidal activity, emphasizing the role of thiadiazole in agrochemical applications.

- Phenoxymethylbenzoimidazole-thiazole-triazole acetamides : Demonstrate antimicrobial activity via triazole-thiazole interactions. The target compound lacks a triazole but shares the thiazole’s capacity for metal coordination.

Q & A

Basic Research Questions

What are the optimal synthetic routes for (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the azetidine-thiazole intermediate via alkylation. For example, 2-bromo-1-(4-methoxyphenyl)ethanone can react with thiazole derivatives under reflux in polar solvents (e.g., DMF or ethanol) to form key intermediates .

- Step 2: Coupling with the thiophene-phenyl moiety. Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling may be employed for aryl-aryl bond formation. Catalytic systems (e.g., Pd catalysts) and temperature control (60–90°C) are critical for yield optimization .

- Purification: Recrystallization from ethanol or DMF-acetic acid mixtures ensures purity (>90% yield in optimized conditions) .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 2-bromo-1-(4-methoxyphenyl)ethanone, DMF, reflux | 91 | |

| 2 | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 85 |

How can spectroscopic methods (NMR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: The thiophene protons (δ 7.06–7.08 ppm) and thiazole protons (δ 4.75 ppm) show distinct splitting patterns. Aromatic protons from the phenyl group appear as multiplets (δ 7.99–8.01 ppm) .

- Mass Spectrometry (MS): High-resolution MS (EI, 70 eV) confirms the molecular ion peak (e.g., m/z 282 [M+1]⁺) and fragmentation patterns matching the azetidine and thiophene moieties .

- Elemental Analysis: Discrepancies between calculated and observed C/H/N/S values (<0.3% deviation) validate purity .

Advanced Research Questions

How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation: Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl or thiophene rings to modulate electronic effects. For example, fluorophenyl or bromophenyl analogs enhance bioactivity .

- Scaffold Hybridization: Replace the azetidine ring with piperazine or morpholine to study conformational flexibility. Docking studies (e.g., AutoDock Vina) predict binding affinity changes .

Table 2: SAR Trends in Derivatives

| Derivative | Substituent | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|---|

| 9c | 4-Bromophenyl | 0.12 | |

| 9e | 4-Methoxyphenyl | 1.45 |

What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or GROMACS to simulate binding to enzymes (e.g., kinases). The thiazole-oxygen forms hydrogen bonds with active-site residues (e.g., Lys123 in EGFR) .

- MD Simulations: Analyze stability over 100 ns trajectories; RMSD values <2 Å indicate stable binding .

How can contradictions in reaction yields or spectroscopic data be resolved?

Methodological Answer:

- Yield Variability: Optimize catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) and monitor reaction progress via TLC (hexane:EtOAc 3:1). Contradictions in yields (e.g., 70% vs. 85%) often stem from trace moisture in solvents .

- NMR Discrepancies: Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to resolve splitting artifacts. Dynamic effects in azetidine rings may cause unexpected shifts .

What challenges arise in catalytic optimization for large-scale synthesis?

Methodological Answer:

- Catalyst Recycling: TiO₂ nanocatalysts (5 wt%) improve turnover but require post-reaction filtration. Leaching of Pd in cross-coupling reduces yields by 15–20% after three cycles .

- Solvent Selection: Ethanol vs. DMF impacts reaction rates (k = 0.15 min⁻¹ vs. 0.08 min⁻¹) due to polarity effects .

How does X-ray crystallography validate the compound’s 3D structure?

Methodological Answer:

- Crystal Growth: Diffraction-quality crystals form in ethanol/water (3:1) at 4°C. Monoclinic P21/c space group (a = 6.0686 Å, β = 91.559°) confirms planar thiophene and azetidine torsion angles (5–10°) .

What mechanisms explain its biological activity in enzyme inhibition assays?

Methodological Answer:

- Kinase Inhibition: Competitive binding assays (e.g., ADP-Glo™) show Ki = 0.8 μM for CDK2. The thiophene-phenyl group occupies hydrophobic pockets, while the azetidine-thiazole moiety chelates Mg²⁺ ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.